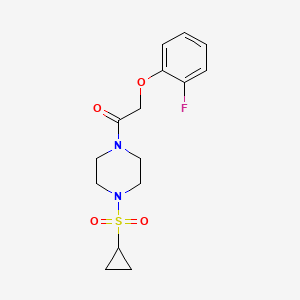
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Ciprofloxacin is a synthetic antibiotic of the fluoroquinolone drug class1. It is a second-generation fluoroquinolone antibacterial. It kills bacteria by interfering with the enzymes that cause DNA to rewind after being copied, which stops DNA and protein synthesis.Chemical Reactions Analysis
Ciprofloxacin’s empirical formula is C17H18FN3O3 and its CAS number is 85721-33-11. It is used in the form of the hydrochloride salt which is a faintly yellowish to light yellow crystalline substance.
Scientific Research Applications
Electrochemical Synthesis
Electrochemical methods have been applied to synthesize derivatives of benzoquinone and hydroquinone, involving compounds with piperazin-1-yl and arylsulfonyl components. These methods demonstrate an eco-friendly and efficient approach to obtaining various derivatives, showcasing the potential of electrochemical synthesis in creating complex organic molecules with potential applications in material science and pharmacology (Nematollahi et al., 2014).
Synthesis and Pharmacological Evaluation
Compounds structurally related to the query have been synthesized and evaluated for their potential as pharmacological agents. For instance, piperazinyl nitroimidazole derivatives have been studied for their anti-HIV activity, demonstrating the role of these compounds in developing new therapeutic agents (Al-Masoudi et al., 2007). Similarly, derivatives of piperazinyl with benzyl and nitro groups have shown promise in cytotoxic and binding studies, suggesting their utility in cancer research and drug development (Govindhan et al., 2017).
Analytical Applications
Analytical derivatization using compounds with piperazin-1-yl and sulfonyl groups has enhanced the detection of analytes in liquid chromatography. This demonstrates the application of such compounds in developing sensitive and specific analytical methodologies for chemical analysis (Wu et al., 1997).
Photochemical Studies
Photochemistry of fluoroquinolone antibiotics, which share structural motifs with the query compound, has been investigated to understand their stability and degradation pathways under light exposure. These studies are crucial for developing stable and effective pharmaceutical formulations (Mella et al., 2001).
Antimicrobial and Antituberculosis Research
Compounds with piperazinyl and sulfonyl groups have been synthesized and evaluated for their antimicrobial and antituberculosis activities. This research contributes to the discovery of new drugs to combat resistant bacterial strains and tuberculosis, addressing a significant global health challenge (Mallikarjuna et al., 2014).
Safety And Hazards
Like all medicines, ciprofloxacin can cause side effects, although not everybody gets them. Some of the common side effects include nausea, diarrhea, vomiting, stomach pain, and indigestion. It’s important to note that these are general side effects of ciprofloxacin and may not apply to “1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone”.
properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-13-3-1-2-4-14(13)22-11-15(19)17-7-9-18(10-8-17)23(20,21)12-5-6-12/h1-4,12H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDWNLSKGLRYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

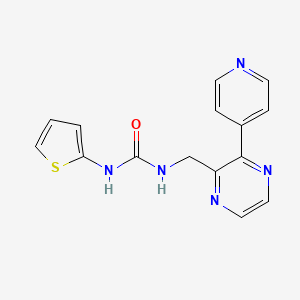
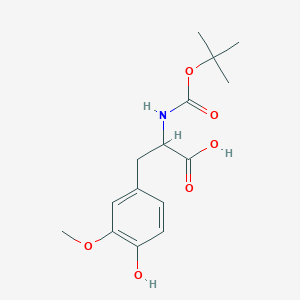
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)
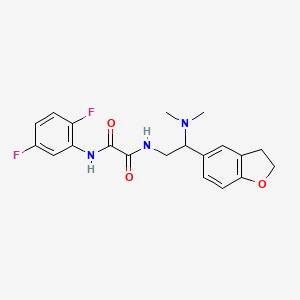
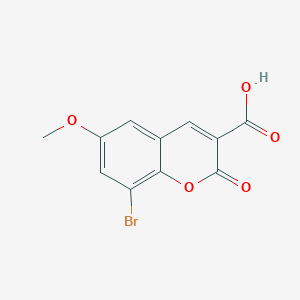
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
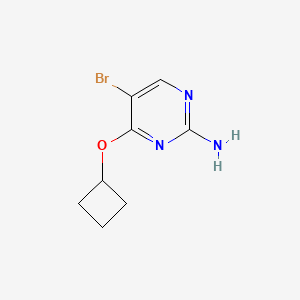
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)
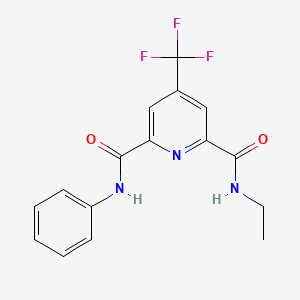
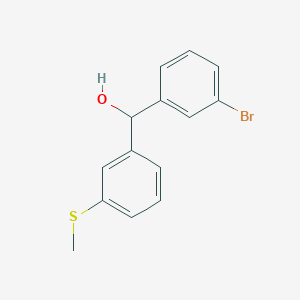
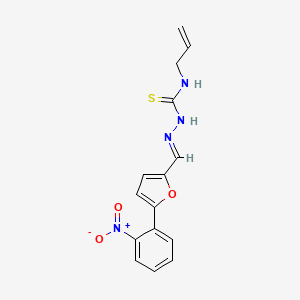
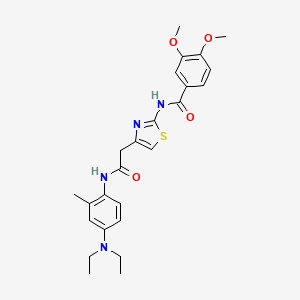
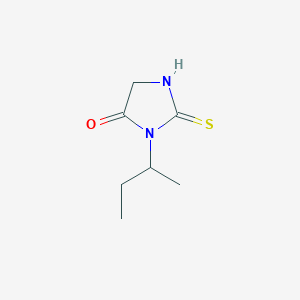
![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)